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1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Lipophilicity Drug-likeness Permeability

1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034581-94-5) is a synthetic diaryl urea derivative featuring a thiophen-3-yl-pyridin-4-yl-methyl scaffold linked via a urea bridge to a 2-(trifluoromethyl)phenyl group. The compound has a molecular formula of C₁₈H₁₄F₃N₃OS, a molecular weight of 377.4 g/mol, a computed XLogP3-AA of 3.6, two hydrogen bond donors, and six hydrogen bond acceptors.

Molecular Formula C18H14F3N3OS
Molecular Weight 377.39
CAS No. 2034581-94-5
Cat. No. B2962333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS2034581-94-5
Molecular FormulaC18H14F3N3OS
Molecular Weight377.39
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
InChIInChI=1S/C18H14F3N3OS/c19-18(20,21)14-3-1-2-4-15(14)24-17(25)23-10-12-5-7-22-16(9-12)13-6-8-26-11-13/h1-9,11H,10H2,(H2,23,24,25)
InChIKeyULWXJNBBTIEAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034581-94-5): Physicochemical Identity and Research-Grade Specification


1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034581-94-5) is a synthetic diaryl urea derivative featuring a thiophen-3-yl-pyridin-4-yl-methyl scaffold linked via a urea bridge to a 2-(trifluoromethyl)phenyl group [1]. The compound has a molecular formula of C₁₈H₁₄F₃N₃OS, a molecular weight of 377.4 g/mol, a computed XLogP3-AA of 3.6, two hydrogen bond donors, and six hydrogen bond acceptors [1]. This structural configuration places it within the broader class of pyridine–urea hybrids that have been investigated for kinase inhibition and antiproliferative applications . However, publicly available primary literature containing quantitative biological assay data specific to this compound is extremely limited .

Why Generic Substitution of 1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea with Close Analogs Is Not Supported by Evidence


Despite sharing a common pyridinyl-methyl-urea backbone, close structural analogs of 1-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea display quantifiable differences in key physicochemical properties that preclude direct functional interchangeability. The thiophene regioisomer (thiophen-3-yl vs. thiophen-2-yl) alters the spatial orientation of the sulfur atom, which can affect π-stacking interactions with target protein binding pockets, even though computed global descriptors (XLogP3 = 3.6, MW = 377.4, HBD = 2, HBA = 6) remain identical between the two positional isomers [1][2]. Removal of the ortho-trifluoromethyl group on the phenyl ring reduces XLogP3-AA from 3.6 to 2.7, decreases the hydrogen bond acceptor count from 6 to 3, and lowers molecular weight from 377.4 to 309.4 g/mol [1][3]. Substitution of the urea linker with a sulfonamide changes the hydrogen bond donor count from 2 to 1 and increases the acceptor count from 6 to 8 [1][4]. These quantitative property shifts are sufficient to alter solubility, permeability, and target engagement profiles, making any assumption of equivalent biological performance unsupported without direct comparative assay data.

Quantitative Differentiation Evidence for 1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034581-94-5) Versus Key Analogs


Lipophilicity (XLogP3-AA) Comparison: Ortho-CF₃-Phenyl Urea vs. Non-Fluorinated Phenyl Analog

The target compound bears an ortho-trifluoromethyl substituent on the phenyl ring that markedly elevates lipophilicity compared to the unsubstituted phenyl analog (CAS 2034397-28-7). The computed XLogP3-AA of the target compound is 3.6 versus 2.7 for the non-fluorinated analog, representing a ΔLogP of +0.9 [1]. This difference is attributable to the electron-withdrawing and hydrophobic character of the -CF₃ group and is expected to influence membrane permeability, plasma protein binding, and metabolic stability [1].

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Hydrogen Bond Acceptor Count: Impact of Ortho-CF₃ Substitution on Intermolecular Interaction Capacity

The trifluoromethyl group introduces three fluorine atoms that act as weak hydrogen bond acceptors, increasing the total hydrogen bond acceptor (HBA) count from 3 to 6 relative to the non-fluorinated phenyl analog [1]. This doubling of HBA capacity provides additional interaction sites for protein backbone amide NH groups or water-mediated contacts within a binding pocket, without increasing hydrogen bond donor count (both compounds have HBD = 2) [1].

Hydrogen bonding Molecular recognition Target engagement SAR

Urea vs. Sulfonamide Linker: Hydrogen Bond Donor Count and Scaffold Flexibility

Replacing the urea linker (-NH-CO-NH-) of the target compound with a sulfonamide linker (-NH-SO₂-) as in CAS 2034433-15-1 reduces the hydrogen bond donor count from 2 to 1, increases the HBA count from 6 to 8, and increases the rotatable bond count from 4 to 5 [1]. The urea linker provides a classic donor-donor-acceptor hydrogen bonding motif frequently exploited in kinase hinge-binding interactions (e.g., sorafenib-type binding mode), whereas the sulfonamide linker presents a distinct geometry and electronic profile that may target different binding site features .

Linker chemistry Pharmacophore Conformational flexibility Kinase inhibitor design

Thiophene Regioisomerism: Thiophen-3-yl vs. Thiophen-2-yl Attachment and Target Binding Implications

The target compound employs thiophen-3-yl attachment at the pyridine 2-position, whereas the closest regioisomer (CAS 2034339-82-5) uses thiophen-2-yl attachment. Although computed global properties are identical between the two isomers (MW = 377.4, XLogP3 = 3.6, HBD = 2, HBA = 6 for both [1][2]), the thiophen-3-yl configuration directs the sulfur atom away from the pyridine nitrogen, whereas the thiophen-2-yl configuration orients the sulfur closer to the pyridine ring plane. This spatial difference can be critical for edge-to-face aromatic interactions and for avoiding steric clashes in narrow ATP-binding pockets, as evidenced in thienopyridine kinase inhibitor SAR studies [3].

Regioisomerism Thiophene chemistry π-stacking Kinase selectivity

Molecular Weight and Fractional Fluorine Content: Implications for Metabolic Stability Screening Prioritization

The target compound contains 15.1% fluorine by weight (3 fluorine atoms contributing 57 Da to a 377.4 Da molecule [1]), compared to 0% fluorine in the non-fluorinated phenyl analog (MW 309.4 Da). Fluorine incorporation at metabolically labile positions, particularly on the phenyl ring ortho to the urea NH, is a well-established strategy to block CYP450-mediated oxidative metabolism and improve metabolic stability in drug discovery programs [1][2]. While no liver microsome stability data are publicly available for either compound, the structural precedent from sorafenib-type diaryl ureas—where the trifluoromethyl group contributes to a human liver microsome half-life exceeding 60 minutes—provides a class-level rationale for prioritizing the fluorinated analog in stability-sensitive assays [2].

Metabolic stability Fluorine chemistry CYP450 ADME

Recommended Application Scenarios for 1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034581-94-5)


Kinase Inhibitor Screening Libraries: A Fluorine-Enriched Diaryl Urea Chemotype for Type II Kinase Hit Discovery

The compound's urea linker with dual HBD capacity (HBD = 2) mimics the classical type II kinase inhibitor pharmacophore exemplified by sorafenib [1]. With XLogP3 = 3.6 and a fluorine content of 15.1% w/w, it falls within the favorable lipophilicity range for kinase target engagement while offering potential metabolic stability advantages [2]. Procurement for kinase profiling panels against VEGFR2, DDR1, PDGFR, or RAF kinases is supported by the established class-level precedent of diaryl urea kinase inhibition, though users should note that no target-specific IC₅₀ data are currently available in the public domain for this exact compound [1].

Structure-Activity Relationship (SAR) Studies: Probing Thiophene Regioisomer Effects on Target Selectivity

As a thiophen-3-yl regioisomer, this compound serves as a critical comparator to the thiophen-2-yl analog (CAS 2034339-82-5) in SAR campaigns [3]. Despite identical computed global properties (MW = 377.4, XLogP3 = 3.6 for both), the spatial orientation of the thiophene sulfur atom differs significantly, which can translate into divergent kinase selectivity profiles [3][4]. Researchers conducting systematic SAR around the thiophene-pyridine hinge-binding motif should procure both regioisomers to deconvolute the contribution of sulfur positioning to target engagement and off-target activity.

Physicochemical Property Benchmarking: A Reference Compound for Optimizing Permeability-Solubility Trade-offs in ortho-CF₃-Phenyl Ureas

With its balanced profile of moderate lipophilicity (XLogP3 = 3.6), 6 hydrogen bond acceptors, and 2 hydrogen bond donors, this compound represents a reference point for optimizing the permeability-solubility trade-off in fluorinated diaryl urea series [2]. The ortho-CF₃ substitution provides a ΔXLogP3 of +0.9 relative to the non-fluorinated analog (XLogP3 = 2.7), which translates to approximately 8-fold greater predicted octanol-water partitioning [2]. This makes it a useful tool compound for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies designed to quantify the impact of trifluoromethylation on passive membrane diffusion in urea-containing scaffolds.

Chemical Probe Development: A Structurally Defined Starting Point for NAMPT or DDR1-Targeted Probe Optimization

While no direct target engagement data exist for this specific compound, the pyridine-thiophene-urea scaffold shares structural features with published NAMPT modulators and DDR1 inhibitors [1][5]. The compound's 2-(trifluoromethyl)phenyl substituent provides a distinctive ¹⁹F NMR handle (three magnetically equivalent fluorine atoms), enabling ¹⁹F NMR-based ligand-observed binding assays without requiring additional labeling [2]. This feature makes it attractive as a starting scaffold for structure-guided chemical probe development campaigns where ¹⁹F NMR can serve as a primary screening readout for target binding.

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